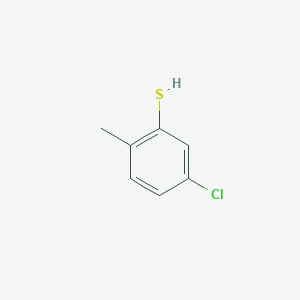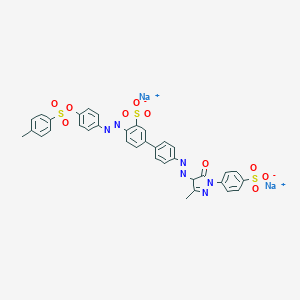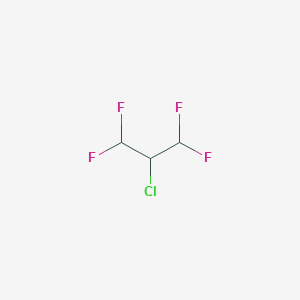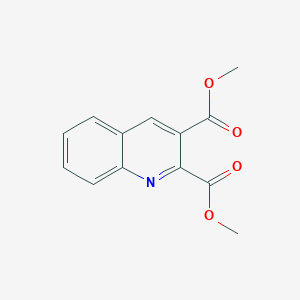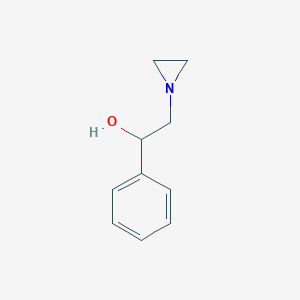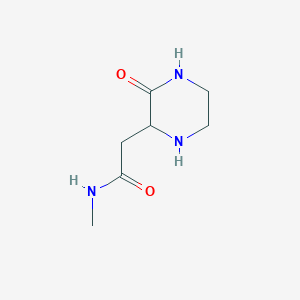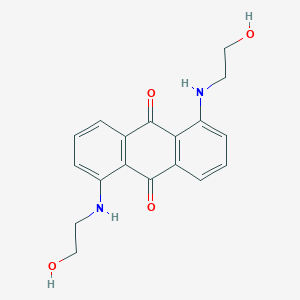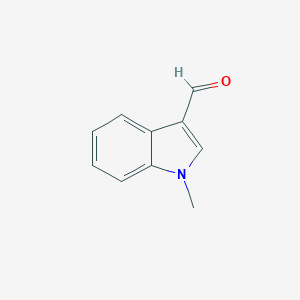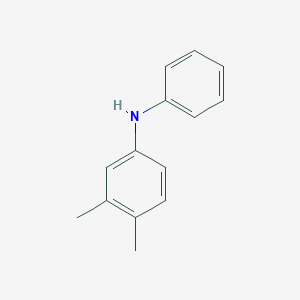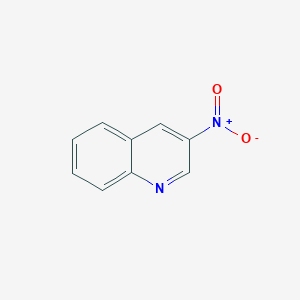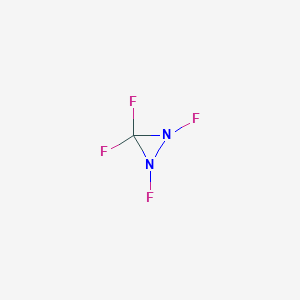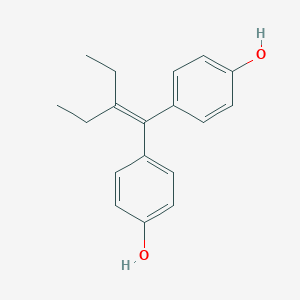
4,4'-(2-Ethyl-1-butenylidene)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(2-Ethyl-1-butenylidene)diphenol, also known as bisphenol F (BPF), is a chemical compound that belongs to the family of bisphenols. It is a synthetic compound that is widely used in the manufacturing of various products, including plastics, resins, and coatings. BPF is a derivative of bisphenol A (BPA), which has been extensively studied for its potential health risks. In recent years, there has been growing concern about the safety of BPF, and several studies have been conducted to investigate its potential health effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyurethanes
- Application : Polyurethanes based on 4,4'-(2-Ethyl-1-butenylidene)diphenol are utilized in acoustic applications due to their unique structural properties. These polymers show a combination of semicrystalline and amorphous structures, impacting their acoustic properties significantly (Raghu et al., 2007).
Preparation of Trityl Functionalized Polystyrene
- Application : A derivative of this compound is used in synthesizing trityl functionalized polystyrene. This is particularly relevant in solid-phase organic synthesis (Manzotti et al., 2000).
Development of Copoly(ester-imide)s
- Application : Research on copoly(ester-imide)s involves the use of this compound-related compounds. These materials exhibit varying degrees of crystallinity and thermotropic properties, useful in specialized polymer applications (Kricheldorf et al., 1998).
Protection Groups in Organic Synthesis
- Application : The compound serves as a ketal protecting group in organic synthesis, demonstrating its utility in complex chemical reactions (Baar et al., 2005).
Hydrovinylation Reactions of Olefins
- Application : It is used in the hydrovinylation reactions of olefins, indicating its role in the synthesis of complex organic compounds (RajanBabu et al., 2003).
Formation of 1,2-Dioxanes
- Application : The compound is involved in reactions leading to the formation of 1,2-dioxanes, highlighting its role in organic synthesis and chemical transformations (Nishino et al., 1991).
Thermogravimetric Analysis of Polyesters
- Application : It is used in the thermogravimetric analysis of poly(ester-carbonate)s and poly(ester-thiocarbonate)s, suggesting its importance in polymer science and engineering (Tagle et al., 1998).
Propiedades
| 16174-47-3 | |
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3 |
Clave InChI |
AWIVCGHUJHEQNV-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
| 16174-47-3 | |
Sinónimos |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



